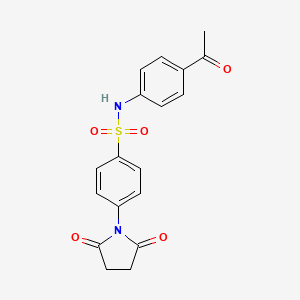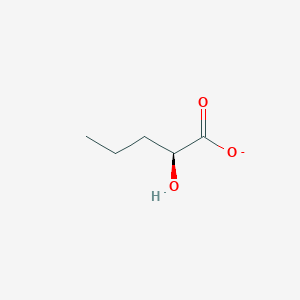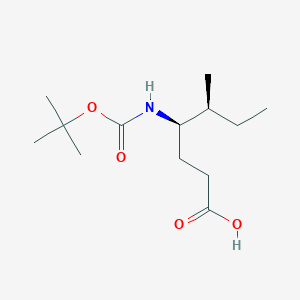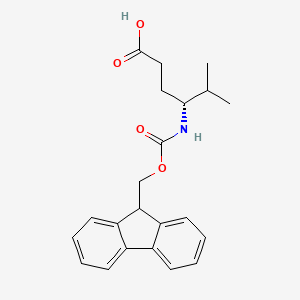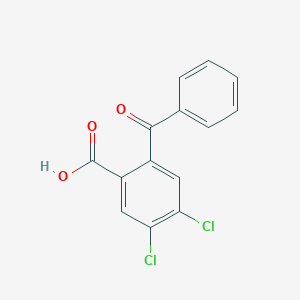
Potassium antimony tartrate hydrate
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Potassium antimony tartrate hydrate, also known as antimony potassium tartrate , is primarily targeted against certain parasites . It has been used as an antiparasitic agent, predominantly for treating infections caused by the parasite Leishmania . It was also used in the treatment of schistosomiasis .
Mode of Action
It is known to haveirritant emetic properties . This means it can induce vomiting, which may help in expelling the parasites from the body .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of the parasites it targets, disrupting their ability to survive and reproduce .
Pharmacokinetics
It is known to havelethal cardiac toxicity among other adverse effects .
Result of Action
The primary result of the action of this compound is the reduction or elimination of the targeted parasites from the body . This can lead to the resolution of the symptoms associated with the parasitic infections it is used to treat .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be harmful if swallowed or inhaled, and toxic to aquatic organisms . Therefore, its use and disposal must be carefully managed to prevent environmental contamination . Furthermore, it is recommended to avoid dust formation and contact with skin and eyes, and to use personal protective equipment when handling this compound .
Análisis Bioquímico
Cellular Effects
Potassium antimony tartrate hydrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as an antiparasitic agent predominantly for treating infections caused by the parasite Leishmania
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been extensively studied, it is known that the compound has irritant emetic properties and may cause lethal cardiac toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium antimony tartrate hydrate is typically prepared by reacting potassium hydrogen tartrate with antimony trioxide. The reaction proceeds as follows: [ 2 \text{KOH} + \text{Sb}_2\text{O}_3 + 2 (\text{HOCHCO}_2\text{H}) \rightarrow \text{K}_2\text{Sb}_2(\text{C}_4\text{H}_2\text{O}_6)_2 + 3 \text{H}_2\text{O} ] The reaction is carried out in an aqueous medium, and the product is obtained as a hydrate .
Industrial Production Methods
In industrial settings, the preparation involves dissolving tartaric acid in deionized water to obtain tartaric acid liquor, which is then reacted with antimony trichloride at a controlled temperature of 90-120°C for 0.5-2 hours. The resulting solution is cooled, concentrated, and the solid product is washed with an organic solvent to obtain pure potassium antimony tartrate .
Análisis De Reacciones Químicas
Types of Reactions
Potassium antimony tartrate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide.
Reduction: It can be reduced to antimony trioxide.
Substitution: The tartrate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like hydrogen gas or hydrazine.
Substitution: Ligand exchange reactions using different organic ligands under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Antimony pentoxide (Sb₂O₅).
Reduction: Antimony trioxide (Sb₂O₃).
Substitution: Various antimony complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Potassium antimony tartrate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a resolving agent and in the preparation of antimony-based compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis. .
Industry: Utilized in the textile industry to aid in binding certain dyes to fabrics.
Comparación Con Compuestos Similares
Potassium antimony tartrate hydrate is unique compared to other antimony compounds due to its specific chemical structure and historical medical use. Similar compounds include:
Sodium stibogluconate: Another antimony-based drug used in the treatment of leishmaniasis.
Meglumine antimoniate: Used for similar purposes as sodium stibogluconate but with different pharmacokinetics.
Antimony trioxide: Used in industrial applications such as flame retardants
This compound stands out due to its historical significance and specific applications in both medicine and industry.
Propiedades
IUPAC Name |
potassium;antimony(3+);2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O6.K.H2O.Sb/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;1H2;/q;;+1;;+3/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJSNFJFAWGMFS-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[Sb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KO13Sb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


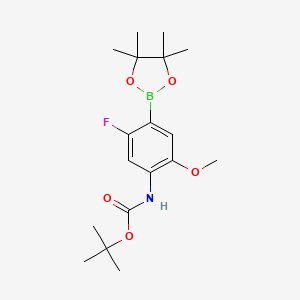
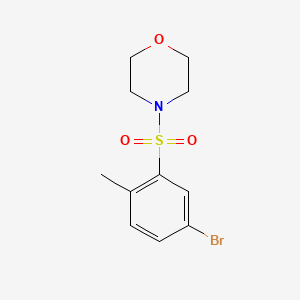
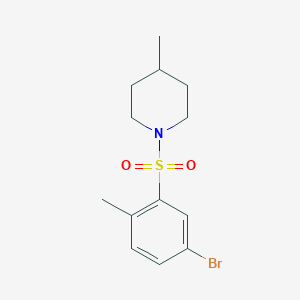
![2-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3260471.png)
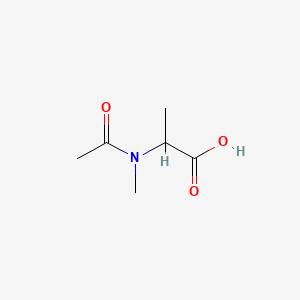
![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)


